An In-Depth Technical Guide to the Mechanism of Action of (2S,5S)-5-methyl-2-phenylmorpholine
An In-Depth Technical Guide to the Mechanism of Action of (2S,5S)-5-methyl-2-phenylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,5S)-5-methyl-2-phenylmorpholine is a synthetic molecule belonging to the substituted phenylmorpholine class of compounds. This technical guide provides a comprehensive analysis of its mechanism of action, focusing on its interaction with monoamine transporters. Drawing from available scientific literature and patent documentation, this guide elucidates its role as a monoamine releasing agent, with a specific emphasis on its activity at the dopamine, norepinephrine, and serotonin transporters. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this and related compounds.
Introduction: The Phenylmorpholine Scaffold and its Therapeutic Potential
The phenylmorpholine chemical scaffold has been the subject of significant interest in medicinal chemistry due to its capacity to modulate monoaminergic systems in the central nervous system. Derivatives of 2-phenylmorpholine have been investigated for a range of therapeutic applications, including as anorectics and treatments for Attention-Deficit/Hyperactivity Disorder (ADHD). Many compounds within this class act as releasing agents of monoamine neurotransmitters, leading to stimulant effects. (2S,5S)-5-methyl-2-phenylmorpholine is a specific stereoisomer within this class, and its stereochemistry plays a critical role in its pharmacological activity.
Core Mechanism of Action: A Triple Monoamine Releasing Agent
The primary mechanism of action of (2S,5S)-5-methyl-2-phenylmorpholine is the induction of monoamine release from presynaptic neurons. This compound interacts with the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), causing a reversal of their normal function. Instead of reuptaking their respective neurotransmitters from the synaptic cleft, the transporters facilitate the efflux of dopamine, norepinephrine, and serotonin into the synapse.
This action as a triple releasing agent (TRA) leads to a significant increase in the extracellular concentrations of these key neurotransmitters, which are critically involved in the regulation of mood, cognition, and behavior. The (2S,5S) stereoisomer of 5-methyl-2-phenylmorpholine has been identified as being more active as a releaser at all three monoamine transporters compared to other stereoisomers.[1]
Interaction with the Dopamine Transporter (DAT)
(2S,5S)-5-methyl-2-phenylmorpholine acts as a potent dopamine releasing agent. By binding to and reversing the action of DAT, it triggers the non-vesicular release of dopamine from dopaminergic neurons. This surge in synaptic dopamine is the primary contributor to the compound's stimulant effects.
Interaction with the Norepinephrine Transporter (NET)
Similar to its action on DAT, (2S,5S)-5-methyl-2-phenylmorpholine is also a norepinephrine releasing agent. It interacts with NET to induce the efflux of norepinephrine into the synaptic cleft. This increase in noradrenergic neurotransmission contributes to the compound's stimulant and wakefulness-promoting properties.
Interaction with the Serotonin Transporter (SERT)
(2S,5S)-5-methyl-2-phenylmorpholine also functions as a serotonin releasing agent, albeit with a potentially different profile compared to its actions on DAT and NET. The release of serotonin can contribute to complex effects on mood and behavior. Some evidence also suggests a potential for serotonin uptake inhibition, which would further increase synaptic serotonin levels.[2]
The following diagram illustrates the proposed mechanism of action of (2S,5S)-5-methyl-2-phenylmorpholine at a monoaminergic synapse.
Quantitative Pharmacological Profile
A comprehensive understanding of the mechanism of action requires quantitative data on the compound's potency at each of the monoamine transporters. The following table summarizes the monoamine releasing activity for a series of (2S,5S)-5-methyl-2-phenylmorpholine analogs, as detailed in the patent literature.[1] The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal release of the respective neurotransmitter.
| Compound (PAL#) | R Group (Substitution on Phenyl Ring) | Dopamine Release EC50 (nM) | Serotonin Release EC50 (nM) | Norepinephrine Release EC50 (nM) |
| 56 | H (Unsubstituted) | 87 | 3246 | 38 |
| 593 | 3-Fluoro | 43 | 2558 | 30 |
| 594 | 3-Chloro | 27 | 301 | 75 |
| 747 | 4-Methyl | 91% release at 10µM | 79% release at 10µM | 95% release at 10µM |
| 748 | 4-Fluoro | 98% release at 10µM | 94% release at 10µM | 93% release at 10µM |
| 749 | 4-Chloro | 88% release at 10µM | 76% release at 10µM | 93% release at 10µM |
| 751 | 4-Methoxy | 50% release at 10µM | 64% release at 10µM | 84% release at 10µM |
| 773 | 3-Methyl | 98% release at 10µM | 82% release at 10µM | 80% release at 10µM |
| 780 | 3-Hydroxy | 97% release at 10µM | 70% release at 10µM | 100% release at 10µM |
| 786 | 3-Cyano | 99% release at 10µM | 99% release at 10µM | 100% release at 10µM |
| 788 | 3,4-Dichloro | 60% release at 10µM | 95% release at 10µM | 98% release at 10µM |
| 821 | 4-Fluoro, 3-Chloro | 94% release at 10µM | 71% release at 10µM | 80% release at 10µM |
| 823 | 3-Methoxy | 96% release at 10µM | 78% release at 10µM | 86% release at 10µM |
Data extracted from patent US20130203752A1. For some compounds, full dose-response curves were not conducted, and the data is presented as the percentage of release at a 10µM concentration.
From this data, it is evident that the unsubstituted (2S,5S)-5-methyl-2-phenylmorpholine (PAL-56) is a potent releaser of norepinephrine (EC50 = 38 nM) and dopamine (EC50 = 87 nM), with significantly weaker activity as a serotonin releaser (EC50 = 3246 nM). This profile suggests that the primary pharmacological effects of the parent compound are likely driven by its actions on the dopaminergic and noradrenergic systems. Substitutions on the phenyl ring can modulate this activity, in some cases increasing potency at all three transporters or altering the selectivity profile.
Experimental Protocols for Mechanistic Elucidation
To definitively characterize the mechanism of action of (2S,5S)-5-methyl-2-phenylmorpholine, a series of in vitro pharmacological assays are required. The following protocols outline the standard methodologies used to determine the potency and efficacy of a compound as a monoamine transporter ligand.
Radioligand Binding Assays
These assays are employed to determine the affinity of the test compound for DAT, NET, and SERT. This is achieved by measuring the ability of the compound to displace a known radiolabeled ligand from the transporter.
Step-by-Step Methodology:
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Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for NET and SERT) in a sucrose buffer. Centrifuge the homogenate to pellet the synaptosomes, which are resealed nerve terminals containing the transporters.
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Incubation: Incubate the synaptosomal membranes with a known concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT) and varying concentrations of the test compound.
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Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.
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Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vitro Neurotransmitter Release Assays
These functional assays directly measure the ability of the test compound to induce the release of dopamine, norepinephrine, and serotonin from pre-loaded synaptosomes.
Step-by-Step Methodology:
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Synaptosome Preparation and Pre-loading: Prepare synaptosomes as described above. Incubate the synaptosomes with a radiolabeled neurotransmitter ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) to allow for uptake into the nerve terminals.
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Superfusion: Place the pre-loaded synaptosomes in a superfusion apparatus and continuously perfuse with a physiological buffer to establish a stable baseline of spontaneous neurotransmitter release.
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Drug Application: Introduce varying concentrations of the test compound into the superfusion buffer.
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Fraction Collection: Collect the superfusate in timed fractions.
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Quantification: Measure the amount of radioactivity in each fraction using a scintillation counter.
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Data Analysis: Calculate the amount of neurotransmitter released above baseline in response to the test compound. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal release.
The following diagram illustrates the general workflow for in vitro neurotransmitter release assays.
Structure-Activity Relationships and Future Directions
The data presented in Section 3 provides valuable insights into the structure-activity relationships (SAR) of the (2S,5S)-5-methyl-2-phenylmorpholine series. The nature and position of substituents on the phenyl ring significantly impact the potency and selectivity of these compounds as monoamine releasing agents. For instance, the introduction of a chlorine atom at the 3-position (PAL-594) enhances potency at all three transporters, particularly for serotonin release, compared to the unsubstituted parent compound.
Future research in this area should focus on a more detailed characterization of the pharmacological profiles of these and other analogs. This includes conducting full dose-response curves for all compounds to accurately determine their EC50 and Emax values for release at each transporter. Additionally, performing uptake inhibition assays will be crucial to definitively classify each compound as a pure releaser, a reuptake inhibitor, or a compound with a mixed mechanism of action. A thorough understanding of the SAR will be instrumental in the design of novel phenylmorpholine derivatives with optimized potency, selectivity, and pharmacokinetic properties for potential therapeutic development.
Conclusion
(2S,5S)-5-methyl-2-phenylmorpholine is a potent monoamine releasing agent with a primary mechanism of action involving the reversal of the dopamine, norepinephrine, and serotonin transporters. The available data indicates that the unsubstituted compound is a potent releaser of norepinephrine and dopamine, with weaker activity at the serotonin transporter. The pharmacological profile of this and related analogs can be modulated through chemical substitutions, offering a rich area for further investigation and drug discovery. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the mechanism of action of this and other novel psychoactive compounds.
References
- Blough, B. E., Rothman, R. B., Landavazo, A., Page, K. M., & Decker, A. M. (2013). U.S. Patent No. US 2013/0203752 A1. Washington, DC: U.S.
-
Google. (2024). Patent Application Publication (10) Pub. No.: US 2013/0203752 A1. [Link]
- Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Evidence for substrate-like interaction of (-)-phendimetrazine with biogenic amine transporters. Synapse, 39(1), 32-41.
-
Wikipedia. (n.d.). Serotonin–dopamine releasing agent. Retrieved from [Link]
-
Wikipedia. (n.d.). Pseudophenmetrazine. Retrieved from [Link]
- Blough, B. E., Decker, A. M., Landavazo, A., Namjoshi, O. A., Partilla, J. S., & Baumann, M. H. (2019). The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes. Psychopharmacology, 236(3), 915-924.
-
Garg, N. (n.d.). Patents & Products. Garg Lab - UCLA. Retrieved from [Link]
-
Regulations.gov. (2012). IN THE UNITED STATES PATENT AND TRADEMARK OFFICE In Re. [Link]
-
Preprints.org. (2024). Patent Review of Novel Compounds Targeting Opioid Use Disorder (2012‐ Present). [Link]
